(S)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate (S)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13603386
InChI: InChI=1S/C10H18ClNO4/c1-7(5-8(13)15-6-11)12-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1
SMILES: CC(CC(=O)OCCl)NC(=O)OC(C)(C)C
Molecular Formula: C10H18ClNO4
Molecular Weight: 251.71 g/mol

(S)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate

CAS No.:

Cat. No.: VC13603386

Molecular Formula: C10H18ClNO4

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

(S)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate -

Specification

Molecular Formula C10H18ClNO4
Molecular Weight 251.71 g/mol
IUPAC Name chloromethyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Standard InChI InChI=1S/C10H18ClNO4/c1-7(5-8(13)15-6-11)12-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1
Standard InChI Key UJUNDWHIFKCLMQ-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](CC(=O)OCCl)NC(=O)OC(C)(C)C
SMILES CC(CC(=O)OCCl)NC(=O)OC(C)(C)C
Canonical SMILES CC(CC(=O)OCCl)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₀H₁₈ClNO₄, with a molecular weight of 251.71 g/mol. Key structural elements include:

  • Boc (tert-butoxycarbonyl) group: Protects the amine functionality during synthetic sequences.

  • Chloromethyl ester: Enables nucleophilic substitution reactions for further functionalization.

  • Chiral center (S-configuration): Critical for stereoselective synthesis in drug development.

Table 1: Molecular Properties

PropertyValueSource
IUPAC NameChloromethyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
CAS NumberNot explicitly listed-
SMILESCC(CC(=O)OCCl)NC(=O)OC(C)(C)C
InChI KeyUJUNDWHIFKCLMQ-ZETCQYMHSA-N
Melting PointNot reported-
Boiling PointNot reported-

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis typically involves sequential protection and esterification:

  • Amino Protection: Reacting L-β-amino butyric acid with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF under basic conditions (e.g., triethylamine) to introduce the Boc group.

  • Chloromethyl Ester Formation: Treating the Boc-protected intermediate with chloromethyl chloroformate in dichloromethane, catalyzed by DMAP .

Critical Parameters:

  • Temperature control (0–25°C) to prevent racemization.

  • Anhydrous conditions to avoid hydrolysis of the chloromethyl group .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Boc ProtectionBoc₂O, TEA, THF, 0°C → RT85–90
ChloromethylationClCO₂CH₂Cl, DMAP, DCM, 0°C70–75

Applications in Organic Synthesis

Peptide Chemistry

The compound serves as a key intermediate for introducing β-amino acid residues into peptides. Its Boc group is stable under basic conditions but cleaved selectively with trifluoroacetic acid (TFA), enabling orthogonal protection strategies. For example:

  • Case Study: Synthesizing β-peptide analogs with enhanced protease resistance.

Drug Development

The chloromethyl group undergoes nucleophilic displacement with amines, thiols, or azides to generate derivatives for structure-activity relationship (SAR) studies. Notable applications include:

  • Anticancer Agents: Derivatives targeting histone deacetylases (HDACs).

  • Antibiotics: β-lactam analogs with modified side chains.

Stereochemical Considerations

The S-configuration at the β-carbon is crucial for biological activity. Comparative studies with the R-enantiomer (CAS: VC13595450) reveal divergent binding affinities. For instance:

  • Enzyme Inhibition: (S)-enantiomer shows 10-fold higher activity against trypsin-like proteases than the R-form.

Table 3: Enantiomer Comparison

Property(S)-Enantiomer(R)-Enantiomer
Synthetic Yield75%68%
HDAC IC₅₀12 nM450 nM
Solubility (H₂O)0.5 mg/mL0.3 mg/mL

Industrial-Scale Production

Flow microreactor systems optimize large-scale synthesis by enhancing mixing efficiency and reducing side reactions. Key advantages over batch processes include:

  • Throughput: 5 kg/day capacity with >99% enantiomeric excess (ee).

  • Waste Reduction: 40% lower solvent consumption .

Recent Research Frontiers

Peptide Stapling

The chloromethyl group facilitates macrocyclization via cysteine alkylation, generating stabilized α-helical peptides for targeting protein-protein interactions .

Bioconjugation

Site-specific modification of antibodies using thiol-disulfide exchange reactions.

Comparison with Analogous Compounds

Table 4: Structural Analogs

CompoundKey DifferenceApplication
(S)-Benzyl 3-Boc-amino-4-hydroxybutanoateHydroxyl vs. chloromethyl groupGlycopeptide synthesis
Methyl 3-Boc-amino-3-methylbutanoateMethyl ester vs. chloromethylEnzyme inhibitor scaffolds

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